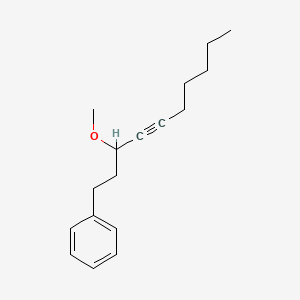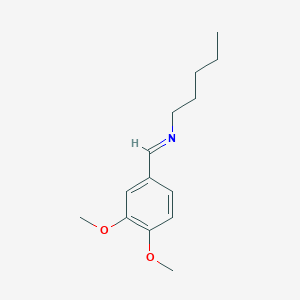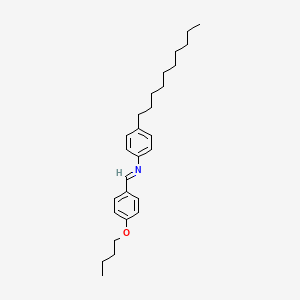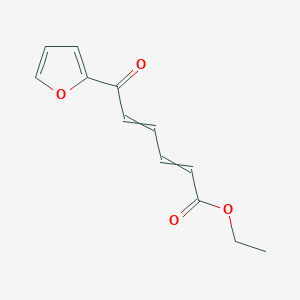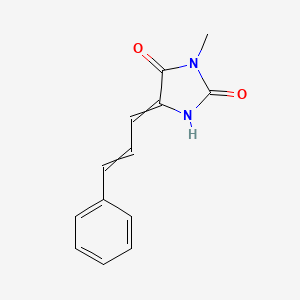
3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. In this method, acetylacetone is reacted with cinnamaldehyde in the presence of a base such as pyrrolidine. The reaction is carried out under an ice bath initially and then allowed to proceed at room temperature. The product is purified using column chromatography with a mixture of n-hexane and ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for larger-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
作用機序
The mechanism of action of 3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one: This compound shares structural similarities with 3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione and exhibits similar supramolecular properties.
2-Methyl-3-phenyl-2-propen-1-ol:
Uniqueness
This compound is unique due to its imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties
特性
CAS番号 |
113767-04-7 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
5-cinnamylidene-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H12N2O2/c1-15-12(16)11(14-13(15)17)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,17) |
InChIキー |
BPZNFKFPOUJGFH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CC=CC2=CC=CC=C2)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


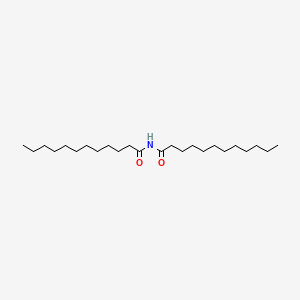
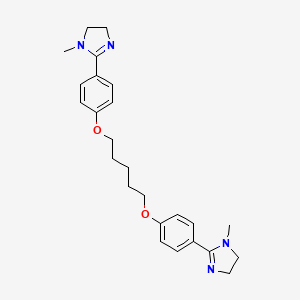

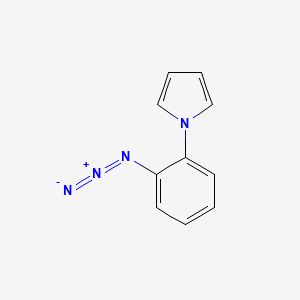
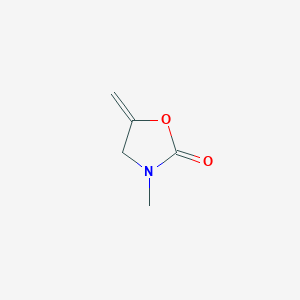
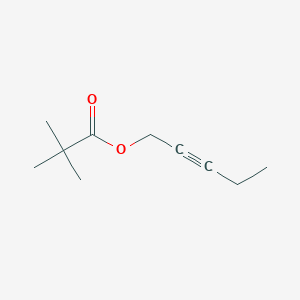
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
